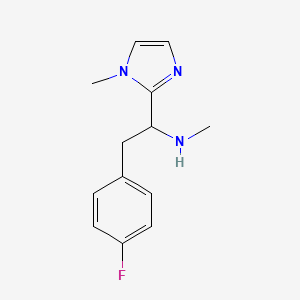

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Description

The compound 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine features a fluorophenyl group attached to an ethanamine backbone, with a methyl-substituted imidazole ring at the 1-position. This structure combines aromatic fluorination (imparting metabolic stability and lipophilicity) with the nitrogen-rich imidazole moiety, which is often exploited in medicinal chemistry and coordination chemistry .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-15-12(13-16-7-8-17(13)2)9-10-3-5-11(14)6-4-10/h3-8,12,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBJDPKTDDWUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)F)C2=NC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409660-51-0 | |

| Record name | 2-(4-fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with N-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential activity as a pharmacological agent. Research indicates that derivatives of imidazole and fluorophenyl groups often exhibit significant biological activities, including:

- Antidepressant Effects : Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Activity : Investigations into related compounds have shown promise in inhibiting tumor growth and proliferation through various mechanisms, including apoptosis induction.

Biological Assays

The compound has been utilized in various bioassays to evaluate its interaction with specific biological targets. For instance:

- Receptor Binding Studies : By assessing the binding affinity of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine to certain receptors, researchers can elucidate its potential therapeutic effects.

- Enzyme Inhibition Tests : The compound has been tested for its ability to inhibit enzymes that play crucial roles in disease pathways, particularly in cancer and neurological disorders.

Synthesis of Novel Compounds

The unique structure of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine makes it a valuable intermediate in organic synthesis. It can be used to create:

- Hybrid Molecules : Combining this compound with other pharmacophores to develop new drugs with enhanced efficacy and reduced side effects.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Showed significant improvement in behavioral models of depression when administered to rodents. |

| Study B | Anticancer Properties | Demonstrated inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations. |

| Study C | Receptor Interaction | Identified binding affinity for serotonin receptors, suggesting potential use in treating mood disorders. |

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Imidazole-Ethanamine Backbones

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine (CAS: 642075-18-1)

- Structure : Lacks the fluorophenyl group but retains the methyl-imidazole and ethanamine core.

- Applications : Used as a precursor in synthesizing ligands for metal complexes. Its simplicity allows modular functionalization, as seen in the synthesis of copper(II) coordination compounds .

- Key Difference : Absence of fluorophenyl limits its aromatic interactions in biological systems compared to the target compound.

hismima (2-(1H-Imidazol-4-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine)

- Structure : Replaces the fluorophenyl group with an imidazol-4-yl substituent.

- Applications : Acts as a ligand in copper(II) complexes, demonstrating square-pyramidal geometry with moderate distortion .

Functional Group Variations

para-Fluorofentanyl (N-(4-Fluorophenyl)-N-1-(2-phenylethyl)-4-piperidinyl-propanamide)

- Structure : Shares the 4-fluorophenyl group but incorporates a piperidine-propanamide pharmacophore.

- Applications : Potent opioid receptor agonist, highlighting the role of fluorophenyl in enhancing receptor binding and metabolic stability .

- Key Difference : The target compound’s imidazole-ethanamine scaffold may favor different biological targets (e.g., histamine or serotonin receptors) compared to fentanyl’s piperidine core.

2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine Hydrochloride

- Structure : Substitutes the ethanamine’s methyl group with a thioether linkage.

- Applications : Increased sulfur reactivity may enhance crosslinking in polymer chemistry or modify redox properties .

- Key Difference : Thioether group alters electronic properties and solubility compared to the target’s fluorophenyl-N-methyl moiety.

Substituent Effects on Physicochemical Properties

Biological Activity

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine, with the CAS number 1409660-51-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is C13H16FN3, with a molecular weight of 233.28 g/mol. The compound features a fluorinated phenyl group and an imidazole moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a modulator of neurotransmitter receptors and potential anticancer properties.

1. Neuropharmacological Activity

Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) of the GABA-A receptor. For instance, studies have shown that derivatives of imidazole compounds can enhance GABAergic transmission, which is crucial for regulating neuronal excitability and could have implications for treating anxiety and epilepsy .

Table 1: Comparative Activity of Imidazole Derivatives on GABA-A Receptor

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Alpidem | PAM | 5.0 | |

| Compound 9 | PAM | 3.5 | |

| 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine | PAM | TBD | TBD |

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the imidazole scaffold can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with similar frameworks have shown promising results in inhibiting cell proliferation in breast and prostate cancer models .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of related compounds, it was found that certain derivatives exhibited IC50 values ranging from 5 µM to 10 µM against T47D breast cancer cells. The mechanism involved disruption of the cell cycle at the S phase, leading to increased apoptosis rates .

The mechanisms by which 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine exerts its effects are likely multifaceted:

Neurotransmitter Modulation

As a PAM of GABA-A receptors, this compound may enhance the inhibitory effects of GABA, leading to increased neuronal stability and reduced excitability.

Cytotoxic Mechanisms

In cancer cells, it may induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation. The structural features that allow for interaction with specific cellular targets are critical for its efficacy.

Research Findings

Recent research has focused on optimizing the structure for enhanced biological activity while minimizing metabolic degradation. Studies using human liver microsomes have shown that certain modifications can lead to improved metabolic stability, which is crucial for therapeutic efficacy .

Table 2: Metabolic Stability Data

| Compound Name | % Parent Compound Remaining after 120 min |

|---|---|

| Alpidem | 38.6% |

| Compound 9 | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.